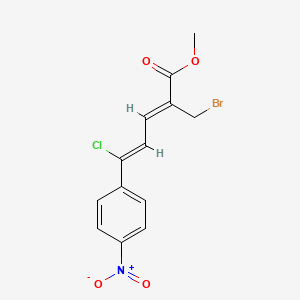

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate

Beschreibung

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate is a polyhalogenated, nitro-substituted dienoate ester with a conjugated diene system. Its structure features a bromomethyl group at the C2 position, a chlorine atom at C5, and a 4-nitrophenyl substituent at the same carbon. The (2Z,4Z) stereochemistry indicates that both double bonds adopt a cis configuration, creating a planar conjugated system that enhances electronic delocalization.

Eigenschaften

CAS-Nummer |

1242317-01-6 |

|---|---|

Molekularformel |

C13H11BrClNO4 |

Molekulargewicht |

360.59 g/mol |

IUPAC-Name |

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate |

InChI |

InChI=1S/C13H11BrClNO4/c1-20-13(17)10(8-14)4-7-12(15)9-2-5-11(6-3-9)16(18)19/h2-7H,8H2,1H3/b10-4+,12-7- |

InChI-Schlüssel |

BGPMCCFRRSYFGL-QXAYZXPASA-N |

Isomerische SMILES |

COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)[N+](=O)[O-])\Cl)/CBr |

Kanonische SMILES |

COC(=O)C(=CC=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the penta-2,4-dienoate backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.

Chlorination: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl₂).

Nitration: The nitrophenyl group can be added through nitration of a phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl (2Z,4Z)-2-(Brommethyl)-5-chlor-5-(4-nitrophenyl)penta-2,4-dienoat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brommethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Reduktionsreaktionen: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu einer Aminogruppe reduziert werden.

Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methylgruppe, eingehen, um Carbonsäuren oder andere oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid (NaN₃) oder Kaliumcyanid (KCN) unter milden Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit einem Palladiumkatalysator oder Lithiumaluminiumhydrid (LiAlH₄).

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So würde beispielsweise eine nukleophile Substitution mit Natriumazid das entsprechende Azidderivat ergeben, während eine Reduktion der Nitrogruppe das entsprechende Amin ergeben würde.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl (2Z,4Z)-2-(Brommethyl)-5-chlor-5-(4-nitrophenyl)penta-2,4-dienoat hängt von seiner spezifischen Anwendung ab. So könnte es beispielsweise bei Verwendung als pharmakologisches Mittel mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Pfade würden durch detaillierte biochemische und pharmakologische Studien geklärt.

Wirkmechanismus

The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Methyl (2Z,4Z)-5-Chloro-2-(Chloromethyl)-5-Phenylpenta-2,4-Dienoate

- Molecular Formula : C₁₃H₁₂Cl₂O₂

- Substituents : Chloromethyl (C2), phenyl (C5).

- Key Differences : Replacing bromine with chlorine reduces leaving-group ability and polarizability. The phenyl group lacks the electron-withdrawing nitro substituent, leading to reduced electrophilicity at the diene system.

- Physical Properties: No melting point (mp) reported, but analogous compounds (e.g., 4i in ) with bulkier substituents exhibit higher mps (~208°C) due to enhanced crystallinity .

Ethyl (2Z,4E)-2-Acetyl-5-[2-(4-Chlorophenyl)-2H-Tetrazol-5-yl]Penta-2,4-Dienoate (14a)

- Molecular Formula : C₁₅H₁₅ClN₄O₃

- Substituents : Acetyl (C2), tetrazolyl (C5).

- Key Differences : The acetyl group introduces ketone reactivity, while the tetrazolyl substituent enables hydrogen bonding and biological activity. The (2Z,4E) isomerism alters conjugation and steric interactions compared to the (2Z,4Z) configuration.

- Synthesis : Prepared via titanium(IV) chloride-mediated reactions, contrasting with the likely halogenation pathways for the target compound .

Ethyl (2E,4Z)-5-Diethylamino-2-(Phenylsulfonyl)Penta-2,4-Dienoate

- Molecular Formula: C₁₇H₂₃NO₄S

- Substituents: Diethylamino (C5), sulfonyl (C2).

- Key Differences: The sulfonyl group enhances acidity at adjacent positions, while the amino group introduces basicity. The (2E,4Z) geometry results in a non-planar diene system (dihedral angle: 85.73°), reducing conjugation compared to the target compound’s planar structure .

Physicochemical and Spectroscopic Comparisons

Table 1: Comparative Data for Selected Analogues

Key Observations :

Nitro Group Impact: The target compound’s nitro group is expected to show strong IR absorption near 1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), absent in chloro- or phenyl-substituted analogues.

Bromine vs. Chlorine: The bromomethyl group increases molecular weight (Br: ~80 vs.

Stereochemical Effects : The (2Z,4Z) configuration in the target compound maximizes conjugation, whereas (2E,4Z) or mixed isomers (e.g., 14a) exhibit reduced planarity and altered reactivity .

Stability and Handling Considerations

- Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogues due to weaker C–Br bonds.

Biologische Aktivität

Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H14BrClN2O4

- Molecular Weight : 360.59 g/mol

- CAS Number : 1242317-01-6

The biological activity of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate can be attributed to its ability to interact with various biological targets. The presence of the bromomethyl and nitrophenyl groups enhances its reactivity and allows it to participate in electrophilic substitution reactions with nucleophiles in biological systems. This can lead to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against certain bacterial strains, possibly due to disruption of bacterial cell membranes.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Antitumor | Shows cytotoxic effects on various cancer cell lines. |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate inhibited bacterial growth at concentrations as low as 10 µg/mL .

- Cytotoxicity Assessment : Another study focused on the cytotoxic potential of this compound against human cancer cell lines such as HeLa and MCF-7. The results demonstrated a significant reduction in cell viability with an IC50 value around 15 µM, suggesting promising antitumor activity .

- Mechanistic Insights : Research investigating the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death . This finding underscores its potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.